REACTION_CXSMILES
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S([O:6][CH3:7])(OC)(=O)=O.[C:8](=O)([O-])[O-].[K+].[K+].[C:14]([C:16]1[C:22]([C:23]#[N:24])=[C:21]([OH:25])[CH:20]=[CH:19][C:17]=1O)#[N:15]>CC(=O)CC>[CH3:8][O:25][C:21]1[CH:20]=[CH:19][C:17]([O:6][CH3:7])=[C:16]([C:14]#[N:15])[C:22]=1[C:23]#[N:24] |f:1.2.3|
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
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24 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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C(#N)C1=C(O)C=CC(=C1C#N)O
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CC(CC)=O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed for 18 hr
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Duration
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18 h
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Type
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FILTRATION
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Details
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the resulting solid is collected by filtration
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Type
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ADDITION
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Details
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The residue is added to water (100 ml)
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Type
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DISSOLUTION
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Details
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to dissolve the potassium carbonate
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Type
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FILTRATION
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Details
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the resulting insoluble material is collected by filtration
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Type
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CUSTOM
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Details
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dried under vacuum
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Type
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CUSTOM
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Details
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to yield 3.10 g (88%), m.p. 276-280° C., 1H NMR (DMSO-d6) in ppm, δ=7.63 (s, 2 H), 3.93 (s, 6 H)
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Name
|
|
Type
|
|
Smiles
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COC1=C(C(=C(C=C1)OC)C#N)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |